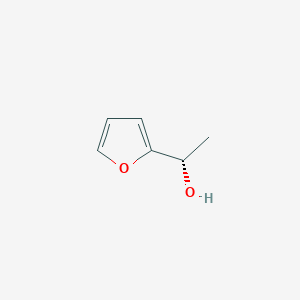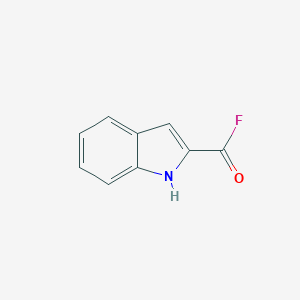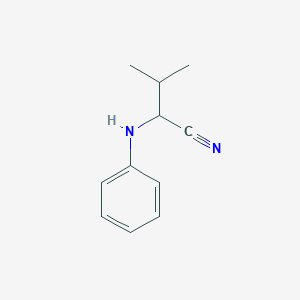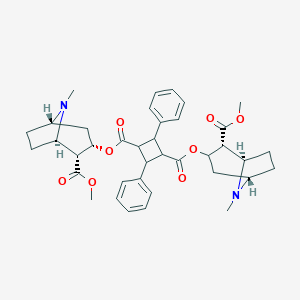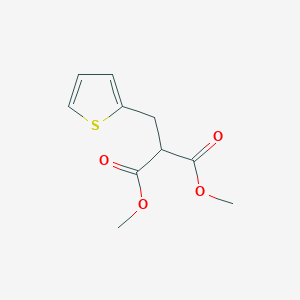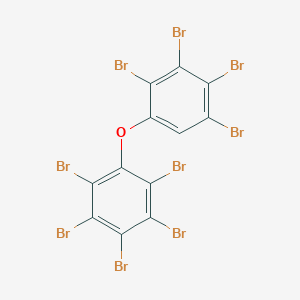
九溴二苯醚
描述
Nonabromodiphenyl ether is a chemical substance that is included in the IRIS database only after a comprehensive review of toxicity data . It is structurally-related to decabromodiphenyl ether, a possible human carcinogen .
Synthesis Analysis
Methods for the synthesis of nonabromodiphenyl ethers have been developed to provide authentic pure material for analytical standards, toxicological studies, and studies on physical-chemical properties .Molecular Structure Analysis
The molecular formula of Nonabromodiphenyl ether is CHBrO. It has an average mass of 880.272 Da and a monoisotopic mass of 871.267700 Da .Chemical Reactions Analysis
The most common reaction of ethers like Nonabromodiphenyl ether is the cleavage of the C–O bond by using strong acids. During acidic cleavage, the ether oxygen is protonated to form good leaving groups which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism .Physical And Chemical Properties Analysis
Nonabromodiphenyl ether is a fine crystalline powder (white to off white), with a particle size typically less than 5 µm .科学研究应用
Environmental Science
Application Summary
Nonabromodiphenyl ether is a component of the flame retardant Decabromodiphenyl ether (DecaBDE), which is widely used in polymers . DecaBDE has become a ubiquitous environmental contaminant, found in abiotic media such as sediments, air, and dust, as well as in wildlife and humans .
Methods of Application
In a study, DecaBDE was dissolved in tetrahydrofuran (THF), methanol, or combinations of methanol/water, and exposed to UV light for 100 or 200 minutes . The samples were then analyzed by gas chromatography/mass spectrometry for polybrominated diphenyl ethers (PBDEs), dibenzofurans (PBDFs), methoxylated PBDEs, and phenolic PBDE products .
Results
The study found that photolysis of DecaBDE yields a wide range of products, from nonaBDEs to hydroxylated bromobenzenes . It was also found that irradiation of DecaBDE in water and methanol yields OH-PBDFs and MeO-PBDFs, respectively .
Chemical Synthesis
Application Summary
Nonabromodiphenyl ether is synthesized for use as an authentic standard in analytical, toxicological, and stability studies, as well as studies regarding physical-chemical properties .
Methods of Application
Two methods were developed for the synthesis of nonaBDEs . One method is based on perbromination of phenoxyanilines . The other method involves reductive debromination of BDE-209 by sodium borohydride, followed by chromatographic separation of the three nonaBDE isomers formed .
Results
The synthesized nonaBDEs were characterized by 1H NMR, 13C NMR, electron ionization mass spectra, and their melting points . The structures of all three nonaBDEs have been characterized previously by X-ray crystallography .
Flame Retardants
Application Summary
Nonabromodiphenyl ether is a component of the flame retardant Decabromodiphenyl ether (DecaBDE), which is widely used in polymers . It is found in commercial DecaBDE and is also an abiotic and biotic debromination product of decabromodiphenyl ether (BDE-209) .
Methods of Application
DecaBDE, which contains Nonabromodiphenyl ether, is added to polymers during the manufacturing process to increase their resistance to ignition .
Results
The use of DecaBDE in polymers has significantly increased their resistance to ignition, thereby improving safety .
Internal Standard in Analysis
Application Summary
An additional nonabrominated compound, 4’-chloro-2,2’,3,3’,4,5,5’,6,6’-nonabromodiphenyl ether (Cl-BDE-208), was synthesized in a study . Cl-BDE-208, prepared by the perbromination of 4-chlorodiphenyl ether, may be used as an internal standard in the analysis of highly brominated diphenyl ethers .
Methods of Application
Cl-BDE-208 is synthesized by the perbromination of 4-chlorodiphenyl ether . It can then be used as an internal standard in the analysis of highly brominated diphenyl ethers .
Results
The use of Cl-BDE-208 as an internal standard can improve the accuracy and reliability of the analysis of highly brominated diphenyl ethers .
Environmental Pollutants
Application Summary
Nonabromodiphenyl ether is a component of the flame retardant Decabromodiphenyl ether (DecaBDE), which is widely used in polymers . It is found in commercial DecaBDE and is also an abiotic and biotic debromination product of decabromodiphenyl ether (BDE-209) . Due to its persistence in the environment, it has become a pollutant of concern .
Methods of Application
The presence of Nonabromodiphenyl ether in the environment is usually detected through environmental sampling and subsequent laboratory analysis .
Results
Nonabromodiphenyl ether has been detected in various environmental media, including air, water, soil, and wildlife . Its presence in the environment raises concerns due to its potential for bioaccumulation and toxicity .
Rapid Analysis in Material Testing
Application Summary
Nonabromodiphenyl ether can be used in rapid analysis of polybrominated biphenyls (PBBs) and polybrominated diphenyl ethers (PBDEs) with certain GC/MS systems .
Methods of Application
In this application, Nonabromodiphenyl ether is analyzed using a specific GC/MS system . The running time of this method is 8.8 min, which is nearly 50% shorter than that required by the test method described in International Electrotechnical Commission (IEC) standard 62321-6: 2015 .
Results
The analyzed PBB and PBDE compounds showed good linearity in the concentration range of 0.1 – 5.0 mg/L, with all the correlation coefficients R2 higher than 0.994 . Also, the instrument detection limits (IDLs) for various compounds were lower than 15 μg/L .
安全和危害
未来方向
属性
IUPAC Name |
1,2,3,4,5-pentabromo-6-(2,3,4,5-tetrabromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12HBr9O/c13-2-1-3(5(15)6(16)4(2)14)22-12-10(20)8(18)7(17)9(19)11(12)21/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRHBNRLQMLULE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Br)Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12HBr9O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30881107 | |
| Record name | 2,2′,3,3′,4,4′,5,5′,6-Nonabromodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30881107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
880.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nonabromodiphenyl ether | |
CAS RN |
63387-28-0, 63936-56-1 | |
| Record name | 2,2',3,3',4,4',5,5',6-Nonabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063387280 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nonabromodiphenyl ether (mixed isomers) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063936561 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,2,3,4,5-pentabromo-6-(tetrabromophenoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2′,3,3′,4,4′,5,5′,6-Nonabromodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30881107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentabromo(tetrabromophenoxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.678 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2',3,3',4,4',5,5',6-NONABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2O56GK0P1R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B40963.png)
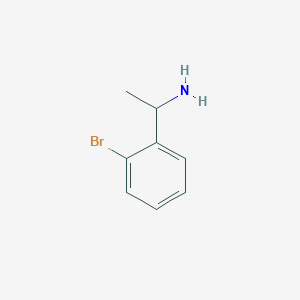
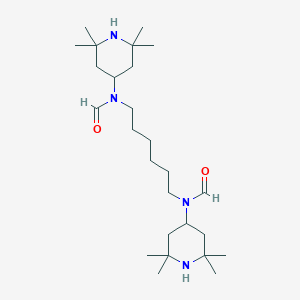
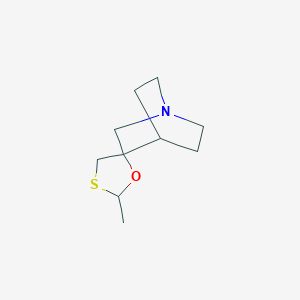
![2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B40974.png)
![4-[[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzoic acid](/img/structure/B40975.png)
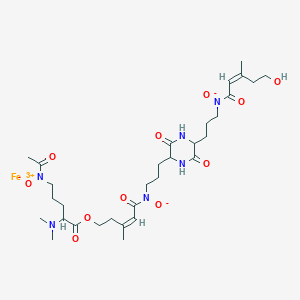
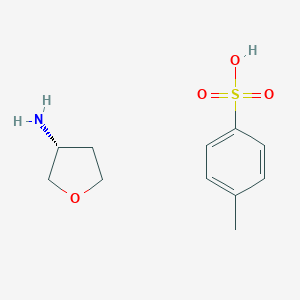
![Furo[2,3-c]pyridine-3-carboxamide](/img/structure/B40979.png)
